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molecular formula C13H9FN2 B8688859 5-Fluoro-3-Phenyl-1H-Indazole CAS No. 57614-63-8

5-Fluoro-3-Phenyl-1H-Indazole

Cat. No. B8688859
M. Wt: 212.22 g/mol
InChI Key: FCEFAKZVWVLBQZ-UHFFFAOYSA-N
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Patent
US07208513B2

Procedure details

A solution of 2,5-difluorobenzophenone (0.655 g, 3.0 mmol) and hydrazine (1.0 mL) in dried pyridine (10 mL) was heated at 130° C. for 5 hours and then concentrated and purified by chromatography (SiO2, 15–30% ethyl acetate/hexane) to provide the title compound (0.254 g, 40% yield): mp 124–125° C.; 1H NMR (CDCl3) δ 10.89 (br s, 1H), 7.94 (d, 2H), 7.65 (dd, 1H), 7.42–7.54 (m, 3H), 7.33 (dd, 1H), 7.21 (dt, 1H); EI-MS (m/z) 212 [M]+.
Quantity
0.655 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[NH2:17][NH2:18]>N1C=CC=CC=1>[F:16][C:13]1[CH:12]=[C:3]2[C:2](=[CH:15][CH:14]=1)[NH:18][N:17]=[C:4]2[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.655 g
Type
reactant
Smiles
FC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)F
Name
Quantity
1 mL
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (SiO2, 15–30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=NNC2=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.254 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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